Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate
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Overview
Description
Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate is a complex organic compound that features a tert-butyl group, a phenyl ring, and a bicyclo[1.1.1]pentane moiety. This compound is notable for its unique structure, which includes a dioxaborolane ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)phenyl)carbamate typically involves multiple steps One common method starts with the preparation of the bicyclo[11The final step involves the attachment of the tert-butyl carbamate group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the use of high-purity reagents, precise temperature control, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different products depending on the reducing agents used.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of the bicyclo[1.1.1]pentane moiety.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: Contains a thiazole ring instead of the phenyl ring.
Uniqueness
The uniqueness of tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate lies in its bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C22H32BNO4 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
tert-butyl N-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]phenyl]carbamate |
InChI |
InChI=1S/C22H32BNO4/c1-18(2,3)26-17(25)24-16-10-8-15(9-11-16)21-12-22(13-21,14-21)23-27-19(4,5)20(6,7)28-23/h8-11H,12-14H2,1-7H3,(H,24,25) |
InChI Key |
PJMIUDKMPLUIDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=C(C=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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